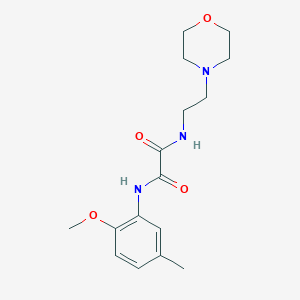

(5-氯-1-甲基-3-苯基-1H-吡唑-4-基)-N,N-二甲基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

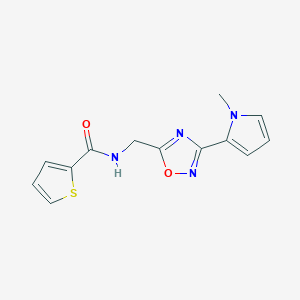

The compound "(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine" is a chemical that belongs to the pyrazole class, characterized by a 5-membered ring containing two nitrogen atoms. The presence of a chloro substituent and a dimethylamino functional group suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of related pyrazole compounds typically involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester . These compounds were synthesized with a specific arrangement of substituents, which was confirmed by single-crystal X-ray analysis due to the complexity of identifying regioisomers through spectroscopic techniques alone . Another related compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, was synthesized using a one-pot method involving phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride . This suggests that similar methods could potentially be adapted for the synthesis of "(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . For instance, the crystal packing of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate is characterized by offset π-stacking interactions . Similarly, the structure of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol shows the benzene ring system making specific dihedral angles with the pyrazole rings, indicating a planar configuration . These structural analyses are crucial for understanding the chemical behavior of the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be influenced by the substituents attached to the pyrazole ring. For example, the presence of a chloro substituent can facilitate further chemical reactions, such as nucleophilic substitution or coupling reactions. The luminescent properties of some pyrazole compounds, as observed in 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, suggest that they may undergo electronic transitions that could be exploited in various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. The crystal packing, hydrogen bonding, and π-stacking interactions can affect the compound's melting point, solubility, and stability . Theoretical studies, such as density functional theory, can be used to optimize the molecular structure and predict vibrational frequencies, which are consistent with experimental data . These properties are essential for the practical application of the compound in chemical synthesis and potential pharmaceutical use.

科学研究应用

抗癌应用

合成了一系列与(5-氯-1-甲基-3-苯基-1H-吡唑-4-基)-N,N-二甲基甲胺结构相似的酰胺衍生物,并对它们在人类乳腺癌细胞系中的抗增殖活性进行了评估。值得注意的是,这些化合物对所有测试的细胞系表现出显著的细胞毒活性,突显了它们在设计干预癌细胞增殖的强效化合物方面的潜力 (Panneerselvam et al., 2022)。

抗菌应用

合成了一系列新的3,5-二甲基-1H-吡唑衍生物,并展示了它们对各种细菌物种的抗菌活性。这凸显了吡唑衍生物作为抗菌剂的潜力,以及它们在医学研究中的重要性 (Al-Smaisim, 2012)。

结构分析

对与(5-氯-1-甲基-3-苯基-1H-吡唑-4-基)-N,N-二甲基甲胺类似化合物的研究揭示了迷人的结构方面。例如,一个与之密切相关的化合物与环己胺的反应导致产生具有氢键片或二聚体的产物,取决于取代基,展示了吡唑衍生物多样的结构可能性 (Orrego Hernandez et al., 2015)。

合成方法学

该化合物及其衍生物在各种生物活性化合物的合成中起着关键中间体的作用。不断开发新颖的方法和优化的合成路线,以提高这些关键中间体的效率和产量 (Liu et al., 2017)。

属性

IUPAC Name |

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-16(2)9-11-12(15-17(3)13(11)14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRUDSVLIVANEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CN(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)

![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)

![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)

![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)

![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507597.png)